REACTION_SMILES
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[CH3:18][CH2:19][O:20][C:21]([CH3:22])=[O:23].[I:5][c:6]1[n:7][cH:8][c:9]([N+:13]([O-:14])=[O:15])[c:10]([CH3:12])[cH:11]1.[Na+:17].[OH-:16].[OH2:4].[Sn:1]([Cl:2])[Cl:3]>>[I:5][c:6]1[n:7][cH:8][c:9]([NH2:13])[c:10]([CH3:12])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(I)ncc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn]Cl
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Name
|
|
Type
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product
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Smiles
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Cc1cc(I)ncc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |